Oxalic acid;1-(3-phenylprop-2-enyl)piperazine
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Overview
Description
Oxalic acid;1-(3-phenylprop-2-enyl)piperazine is a compound that combines the properties of oxalic acid and 1-(3-phenylprop-2-enyl)piperazine. Oxalic acid is a dicarboxylic acid known for its role in various biological processes and industrial applications. 1-(3-phenylprop-2-enyl)piperazine is a derivative of piperazine, a heterocyclic organic compound with a wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-phenylprop-2-enyl)piperazine typically involves the reaction of piperazine with cinnamyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of 1-(3-phenylprop-2-enyl)piperazine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(3-phenylprop-2-enyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .
Scientific Research Applications
1-(3-phenylprop-2-enyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1-(3-phenylprop-2-enyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act on the GABA (γ-aminobutyric acid) receptor, leading to neuromuscular effects .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A parent compound with a wide range of biological activities.
1-(2-phenylethyl)piperazine: A similar compound with slight structural differences.
1-(4-phenylbutyl)piperazine: Another derivative with extended alkyl chain.
Uniqueness
1-(3-phenylprop-2-enyl)piperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylprop-2-enyl group differentiates it from other piperazine derivatives, potentially leading to unique interactions with molecular targets .
Properties
CAS No. |
88172-00-3 |
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Molecular Formula |
C17H22N2O8 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
oxalic acid;1-(3-phenylprop-2-enyl)piperazine |
InChI |
InChI=1S/C13H18N2.2C2H2O4/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15;2*3-1(4)2(5)6/h1-7,14H,8-12H2;2*(H,3,4)(H,5,6) |
InChI Key |
GOKWWDFCPCQFRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC=CC2=CC=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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